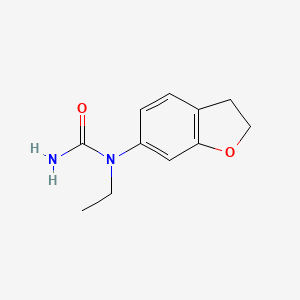
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring with two iodomethyl groups attached to the first and second carbon atoms. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cycloheptane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptane-1,2-diol with iodine and phosphorus triiodide under controlled conditions. The reaction proceeds through the formation of intermediate iodoalkanes, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cycloheptane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptane derivatives with carbonyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a bis(azidomethyl)cycloheptane, while reduction with LiAlH4 would produce a cycloheptane derivative with methyl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cycloheptane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
相似化合物的比较
Similar Compounds
(1R,2S)-1,2-Bis(bromomethyl)cycloheptane: Similar structure but with bromine atoms instead of iodine.
(1R,2S)-1,2-Bis(chloromethyl)cycloheptane: Similar structure but with chlorine atoms instead of iodine.
(1R,2S)-1,2-Bis(fluoromethyl)cycloheptane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1R,2S)-1,2-Bis(iodomethyl)cycloheptane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its bromine, chlorine, and fluorine analogs.
属性
CAS 编号 |
61154-24-3 |
|---|---|
分子式 |
C9H16I2 |
分子量 |
378.03 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-bis(iodomethyl)cycloheptane |
InChI |
InChI=1S/C9H16I2/c10-6-8-4-2-1-3-5-9(8)7-11/h8-9H,1-7H2/t8-,9+ |
InChI 键 |
NIUKZWSNRJFLLV-DTORHVGOSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](CC1)CI)CI |
规范 SMILES |
C1CCC(C(CC1)CI)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


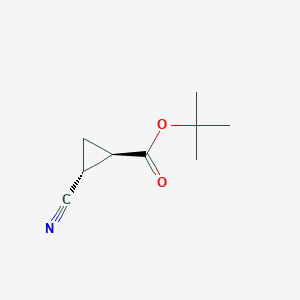
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
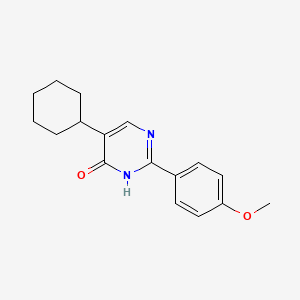
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)


![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
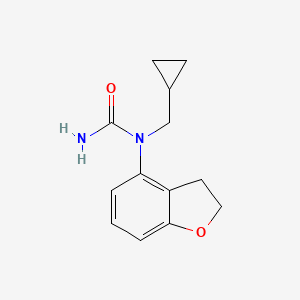
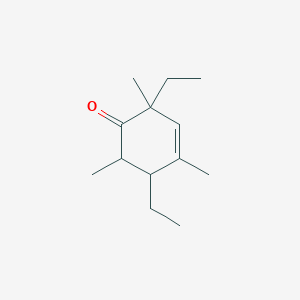
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
